ethyl 5,7-dichloro-1H-indole-2-carboxylate

HIV-1 integrase strand transfer inhibitor antiviral

Sourcing indole scaffolds with precise 5,7-dichloro substitution is challenging; late-stage dichlorination risks low yields. This compound provides the correct halogenation pattern pre-installed, enabling direct C-3 elaboration and ester hydrolysis for HIV-1 INSTIs (IC50 as low as 3.11 µM) and NMDA glycine-site antagonists. • Pre-installed 5,7-dichloro pattern eliminates late-stage halogenation. • Ethyl ester acts as protecting and directing group for regioselective C-3 functionalization. • ≥97% HPLC purity, crystalline solid (mp 143-145 °C).

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
CAS No. 4792-70-5
Cat. No. B180894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5,7-dichloro-1H-indole-2-carboxylate
CAS4792-70-5
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyCJYGKZGQACYLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,7-Dichloro-1H-Indole-2-Carboxylate (CAS 4792-70-5) Procurement & Selection


Ethyl 5,7-dichloro-1H-indole-2-carboxylate (CAS 4792-70-5) is a synthetic indole derivative bearing chlorine substituents at both the 5- and 7-positions of the indole nucleus and an ethyl ester at the 2-position (molecular formula C₁₁H₉Cl₂NO₂, MW 258.10) . It is supplied as a crystalline solid (mp 143–145 °C) with a typical commercial purity of ≥97% (HPLC) . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the dual chlorine substitution pattern confers distinct electronic and steric properties that cannot be replicated by mono-chlorinated or unsubstituted indole-2-carboxylate analogs .

Why Generic Substitutions Fail for Ethyl 5,7-Dichloroindole-2-Carboxylate


The 5,7-dichloro substitution pattern on the indole ring is not a trivial modification. The simultaneous presence of two electron-withdrawing chlorine atoms at the 5- and 7-positions significantly alters the electronic density of the indole core, the acidity of the N–H proton, and the reactivity of the C-3 position toward electrophilic substitution compared to the mono-chloro analog ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) or the unsubstituted ethyl indole-2-carboxylate [1]. In downstream derivatization chemistry—such as the synthesis of HIV-1 integrase strand transfer inhibitors or NMDA glycine-site antagonists—the 5,7-dichloro motif has been specifically linked to enhanced target binding via halogen bonding and hydrophobic packing, whereas mono-chloro or non-halogenated congeners show substantially reduced or absent activity in the same assays [2][3]. Substituting with a generic indole-2-carboxylate therefore risks losing critical pharmacophoric features that are built into the synthetic route from the start.

Quantitative Differentiation: Ethyl 5,7-Dichloroindole-2-Carboxylate vs. Closest Analogs


HIV-1 Integrase Inhibition: 5,7-Dichloro vs. Mono-Chloro Indoles

In a 2024 RSC Advances study, indole-2-carboxylic acid (the unsubstituted parent scaffold) was identified as a weak HIV-1 integrase strand transfer inhibitor. Systematic SAR optimization revealed that halogen substitution on the indole core was critical for potency. While the parent indole-2-carboxylic acid showed only marginal inhibition, the introduction of halogen substituents—particularly the 5,7-dichloro pattern on advanced derivatives—yielded compounds with IC₅₀ values in the low micromolar range. The lead compound 17a (IC₅₀ = 3.11 μM) was derived from a scaffold that required the 5,7-dichloro substitution to achieve optimal binding to the integrase active site, as confirmed by molecular docking [1]. In a separate antiviral screening program, novel indole-2-carboxylate derivatives bearing 5,7-dichloro substitution exhibited broad-spectrum antiviral activity, with compound 8f achieving a selectivity index (SI) of 17.1 against Coxsackie B3 virus [2]. Although the exact ethyl ester is often a synthetic precursor rather than the final bioactive molecule, its 5,7-dichloro substitution pattern is the essential structural feature that is carried forward into active pharmaceutical leads.

HIV-1 integrase strand transfer inhibitor antiviral

NMDA Receptor Glycine-Site Antagonism: 5,7-Dichloroindole Affinity

Di Fabio et al. (1997, Journal of Medicinal Chemistry) reported that 4,6-dichloroindole-2-carboxylic acid derivative 8 exhibited nanomolar affinity (pKᵢ = 8.5, corresponding to Kᵢ ≈ 3.2 nM) for the strychnine-insensitive glycine binding site of the NMDA receptor, with >1000-fold selectivity over AMPA and kainate receptors [1]. In the same study, the position of chlorine substitution was shown by QSAR analysis to be a critical determinant of binding affinity: the 4,6-dichloro pattern was optimal for this specific chemotype, while alternative halogenation patterns (including 5,7-dichloro on the indole ring) produced distinct pharmacological profiles. In a related series, ethyl 4-methylamino-5,7-dichloro-2-quinolinecarboxylate was identified as the most potent anticonvulsant, providing full protection against maximal electroshock (MES)-induced seizures at 30 mg/kg in mice [2]. The 5,7-dichloro substitution on the quinoline ring (a close structural relative of the indole scaffold) was essential for this in vivo efficacy. Collectively, these data demonstrate that the 5,7-dichloro substitution pattern on indole and indole-like heterocycles is a privileged motif for glycine-site modulation—distinct from the 4,6-dichloro-indole pattern that targets a different binding pose.

NMDA receptor glycine binding site anticonvulsant neuroprotection

Physicochemical Differentiation: 5,7-Dichloro vs. Mono-Chloro Indoles

The physicochemical profile of ethyl 5,7-dichloro-1H-indole-2-carboxylate differs markedly from its closest commercially available analogs. The target compound has a melting point of 143–145 °C , compared to 166–171 °C for ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) and approximately 120–125 °C for unsubstituted ethyl indole-2-carboxylate. The molecular weight increases from 223.66 g/mol (5-chloro) to 258.10 g/mol (5,7-dichloro), accompanied by an increase in calculated logP of approximately 0.5–0.7 units due to the second chlorine atom. The presence of two chlorine substituents also enhances the hydrogen-bond donor capacity of the indole N–H (pKₐ estimated at 13.5 ± 0.3 for 5,7-dichloro vs. 14.2 ± 0.3 for 5-chloro and >15 for unsubstituted indole), as calculated by the SPARC pKₐ estimator [1]. These differences directly impact solubility, crystallization behavior, and reactivity in N-alkylation and N-arylation reactions, making the 5,7-dichloro compound uniquely suited for synthetic routes that require a more acidic indole N–H for deprotonation under mild basic conditions.

physicochemical properties melting point lipophilicity hydrogen bonding

Synthetic Tractability: Ethyl Ester vs. Free Carboxylic Acid

Ethyl 5,7-dichloro-1H-indole-2-carboxylate (CAS 4792-70-5) is supplied as the ethyl ester, whereas the corresponding free acid, 5,7-dichloro-1H-indole-2-carboxylic acid (CAS 4792-71-6), is also commercially available . In multi-step synthetic sequences—particularly those requiring C-3 functionalization via electrophilic substitution, Vilsmeier–Haack formylation, or Mannich reactions—the ethyl ester serves as a carboxyl-protecting group that masks the acidic proton and prevents undesired side reactions at the 2-position [1]. Once C-3 derivatization is complete, the ethyl ester can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O, rt, 2–4 h) to regenerate the free carboxylic acid for subsequent amide coupling or salt formation. This orthogonal protection strategy is not achievable with the free acid starting material, which would require re-protection before C-3 chemistry and introduce two additional synthetic steps. In the patent literature describing indole-2-carboxylate-based NMDA antagonists (WO 96/02250 and related filings), the ethyl ester is explicitly employed as the key intermediate for this reason [2].

synthetic intermediate ester protecting group C-3 functionalization prodrug

Commercially Available Purity: 5,7-Dichloroindole vs. Closest Analogs

Multiple reputable vendors (AKSci, Bidepharm, Capotchem) supply ethyl 5,7-dichloro-1H-indole-2-carboxylate with a minimum purity specification of 97% (HPLC) and provide batch-specific certificates of analysis including NMR, HPLC, and GC data . Capotchem additionally offers material at NLT 98% purity [1]. This level of analytical characterization exceeds the typical purity specification (95–96%) offered for the mono-chloro analog ethyl 5-chloroindole-2-carboxylate (CAS 4792-67-0) from comparable suppliers, and is significantly higher than the purity commonly available for the more synthetically challenging 4,6-dichloroindole-2-carboxylate regioisomer (typically 95% or requires custom synthesis). The availability of comprehensive batch-specific analytical data (¹H NMR, ¹³C NMR, HPLC, and in some cases LC-MS) facilitates compliance with journal publication standards and patent filing requirements, where compound identity and purity must be rigorously documented .

chemical purity HPLC quality control procurement

Application Scenarios for Ethyl 5,7-Dichloroindole-2-Carboxylate


HIV-1 Integrase Strand Transfer Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation HIV-1 integrase strand transfer inhibitors (INSTIs) require the 5,7-dichloroindole scaffold as a privileged starting point. Zhang et al. (2024) demonstrated that the 5,7-dichloro substitution pattern, when incorporated into indole-2-carboxylic acid derivatives, enables the chelation of two catalytic Mg²⁺ ions within the integrase active site and facilitates π–π stacking interactions with viral DNA, achieving IC₅₀ values as low as 3.11 μM [1]. Ethyl 5,7-dichloro-1H-indole-2-carboxylate (4792-70-5) is the optimal starting material for this program because it provides the correct halogenation pattern pre-installed, eliminates the need for late-stage dichlorination, and allows sequential elaboration at the C-3 position followed by ester hydrolysis to generate the free carboxylic acid required for Mg²⁺ chelation.

NMDA Receptor Glycine-Site Antagonist Development

Research groups investigating NMDA receptor glycine-site antagonists for epilepsy, stroke, or chronic pain indications have established that 5,7-dichloro-substituted indole and quinoline derivatives achieve nanomolar binding affinity at the glycine site. The 5,7-dichloro-quinoline analog ethyl 4-methylamino-5,7-dichloro-2-quinolinecarboxylate provided 100% protection against MES-induced seizures at 30 mg/kg in mice [2]. Although the quinoline scaffold differs from indole, the 5,7-dichloro substitution is the conserved pharmacophoric element across both chemotypes, and ethyl 5,7-dichloro-1H-indole-2-carboxylate serves as the ideal indole-based precursor for synthesizing and screening novel glycine-site ligands.

C-3 Selective Functionalization via Ester-Directed Metalation

The ethyl ester at the 2-position acts not only as a protecting group but also as a directing group for regioselective C-3 metalation and subsequent functionalization. Organometallic chemists developing new C–H activation or directed ortho-metalation methodologies can exploit the ester carbonyl as a Lewis-basic directing group for palladium, ruthenium, or iridium catalysts, enabling C-3 arylation, alkenylation, or alkylation without competing reaction at the C-5 or C-7 chlorine-bearing positions. This synthetic utility is documented in the broader heterocyclic chemistry literature [3] and is directly transferable to this specific compound.

Antiviral Broad-Spectrum Screening Libraries

The indole-2-carboxylate scaffold has demonstrated broad-spectrum antiviral activity, and the 5,7-dichloro substitution was present in the most active compounds identified by Gao et al. (2014), including compound 8f (SI = 17.1 against Coxsackie B3 virus) and compound 14f (IC₅₀ = 7.53 μM against influenza A) [4]. Academic screening centers and CROs assembling diversity-oriented antiviral libraries should include ethyl 5,7-dichloro-1H-indole-2-carboxylate as a key building block for generating derivatives that probe the halogen-binding preferences of viral targets, given the established SAR advantage of the 5,7-disubstituted pattern.

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